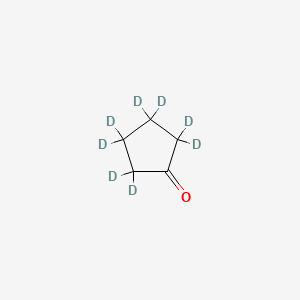
3-Cyclohexylcyclobutan-1-one
Overview
Description
3-Cyclohexylcyclobutan-1-one is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.23 . It is also known as Cyclobutanone, 3-cyclohexyl .
Molecular Structure Analysis
The molecular structure of 3-Cyclohexylcyclobutan-1-one is characterized by a cyclobutane ring attached to a cyclohexyl group . The cyclobutane ring is a four-membered carbon ring, which introduces strain into the molecule, affecting its reactivity and properties .Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application Summary : Cyclobutane and cyclobutanone derivatives are used in the synthesis and functionalization of organic compounds . They have emerged as highly useful synthetic tools due to their inherent ring strain .
- Methods of Application : These derivatives can be prepared by reliable synthetic methods such as [2+2] cycloadditions, cyclopropanol-, cyclopropylphenylthio- and selenium-carbinols ring expansions, or ring enlargement of oxaspiropentanes .
- Results or Outcomes : The selective modification of their structures can be strategically used in organic synthesis. Ring enlargement and ring contraction can be obtained regio- and stereoselectively by using a certain number of reaction conditions .
-
Scientific Field: Catalysis
- Application Summary : Single-atom catalysts have been widely used in various catalytic reactions . They have excellent performance properties such as strong activity and high selectivity .
- Methods of Application : The application of single-atom catalysts and elucidating their reaction mechanism has become a hot area of research .
- Results or Outcomes : The catalyst has stronger activity and higher stability and selectivity in a CO oxidation reaction .
-
Scientific Field: Natural Product Synthesis
- Application Summary : Cyclobutane-containing natural products have unique structures and potent biological activities . They are used in the total synthesis of complex natural products, including terpenoids, alkaloids, and steroids .
- Methods of Application : New strategies for the construction of cyclobutane rings have emerged during the last decade. These include disconnection tactics employed to forge the four-membered rings .
- Results or Outcomes : The synthesis of these natural products has been greatly advanced by the development of these new strategies .
-
Scientific Field: Photochemical Reactions
- Application Summary : The [2 + 2] photocycloaddition is the most important and most frequently used photochemical reaction . It is used in the synthesis of cyclobutanes by olefin [2 + 2] photocycloaddition reactions .
- Methods of Application : The reaction pathways of [2+2] photocycloaddition involve the formation of two or more bonds in a single operation .
- Results or Outcomes : This method has been used to synthesize a wide range of cyclobutanes .
Future Directions
properties
IUPAC Name |
3-cyclohexylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUERMKPNWWDQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylcyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




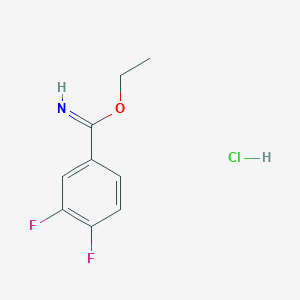
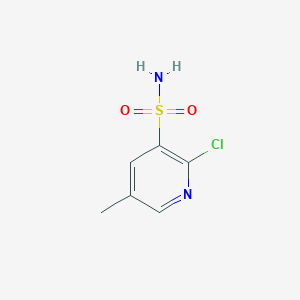
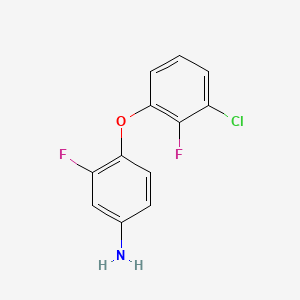

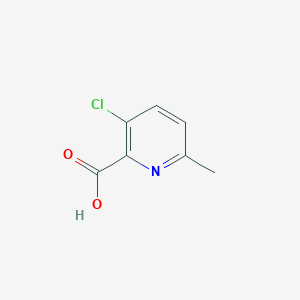
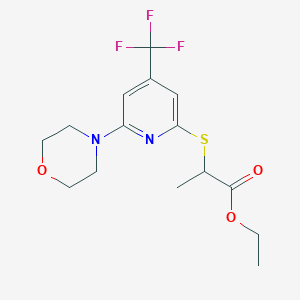

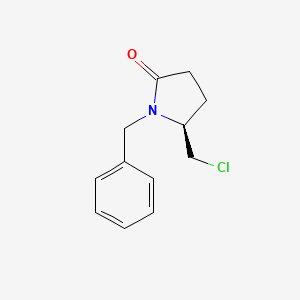
![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)
![5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1456817.png)
![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)

